2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a chloro and oxido substituent.
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals and is provided to early discovery researchers for further study .
Result of Action
As this compound is part of a collection of unique chemicals provided to early discovery researchers, more studies are needed to understand its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone typically involves the chlorination of 1-(5-oxido-10H-phenothiazin-10-yl)ethanone. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(10H-phenothiazin-10-yl)ethanone
- 2-chloro-1-(10H-phenothiazin-2-yl)ethanone
- 2-chloro-1-(5-oxido-10H-phenothiazin-2-yl)ethanone
Uniqueness
2-chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone is unique due to the presence of both chloro and oxido substituents on the phenothiazine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-1-(5-oxophenothiazin-10-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-9-14(17)16-10-5-1-3-7-12(10)19(18)13-8-4-2-6-11(13)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQMMMWOFZWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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